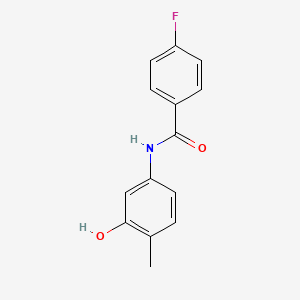
3,4-Diethyloxy phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diethyloxy phenylacetic acid is an organic compound with the molecular formula C12H16O4. It is known for its potential applications in the field of pharmaceuticals and organic synthesis. The compound is characterized by the presence of two ethoxy groups attached to the benzene ring at the 3 and 4 positions, and a phenylacetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Diethyloxy phenylacetic acid can be synthesized from 3,4-dihydroxy phenylacetic acid through an etherification reaction. The process involves dissolving 3,4-dihydroxy phenylacetic acid and barium hydroxide octahydrate in water, followed by the addition of diethyl sulfate. The solution is stirred at ambient temperature and then at 40°C. After acidification and extraction, the product is purified using silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diethyloxy phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
3,4-Diethyloxy phenylacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,4-Diethyloxy phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating biological processes and exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar structure but with methoxy groups instead of ethoxy groups.
3,4-Dihydroxyphenylacetic acid: Precursor for the synthesis of 3,4-Diethyloxy phenylacetic acid.
Phenylacetic acid: Basic structure without additional substituents.
Uniqueness
This compound is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites .
Propiedades
Fórmula molecular |
C10H12O4 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
2-[3,4-bis(hydroxymethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H12O4/c11-5-8-2-1-7(4-10(13)14)3-9(8)6-12/h1-3,11-12H,4-6H2,(H,13,14) |
Clave InChI |
MXCWTMGQSIRUCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)O)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


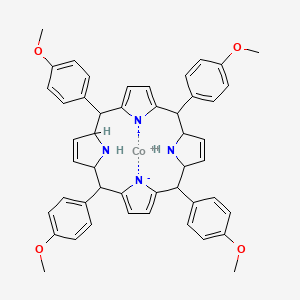
![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)
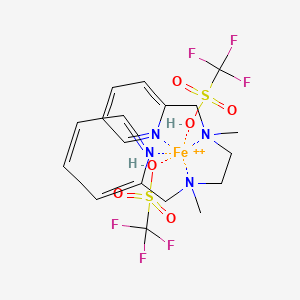
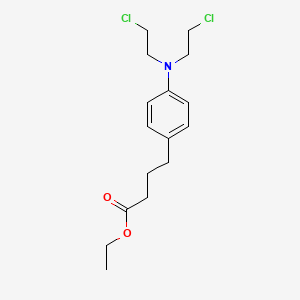

![2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13412622.png)
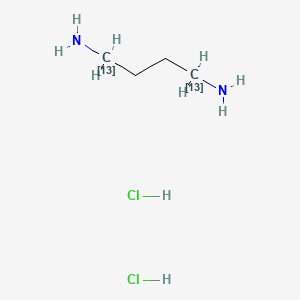
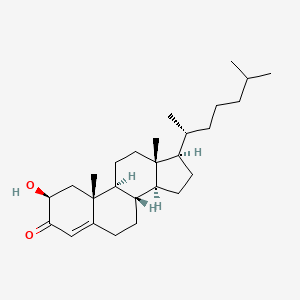
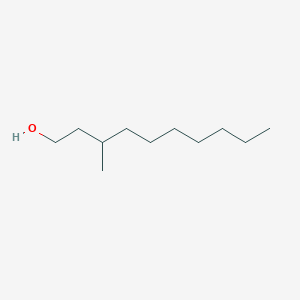



![2-Propenoic acid, 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13412663.png)
